棕榈油酰乙醇酰胺

描述

Ocular Hypotensive Effect of Palmitoylethanolamide

Palmitoylethanolamide (PEA) has been studied for its ocular hypotensive effects in patients with primary open angle glaucoma (POAG) and ocular hypertension (OH). A clinical trial demonstrated that oral administration of PEA significantly reduced intraocular pressure (IOP) without any notable adverse events, suggesting its potential as a treatment for glaucoma and ocular hypertension .

Anti-Inflammatory Actions via PPAR-α

PEA exerts anti-inflammatory effects by activating the nuclear receptor peroxisome proliferator-activated receptor-α (PPAR-α). This activation leads to the expression of PPAR-α mRNA and attenuates inflammation in animal models. The specificity of PEA for PPAR-α suggests a targeted mechanism for its anti-inflammatory properties .

Neuroprotective Effects in Excitotoxicity

In the context of excitotoxic neuronal death, PEA has been shown to protect cultured mouse cerebellar granule cells against glutamate toxicity. This neuroprotective effect is distinct from that of anandamide, another N-acylamide, and suggests that PEA may act as an endogenous agonist for non-CB1 cannabinoid receptors, potentially serving to modulate cellular processes following pathological events .

Modulation of Endocannabinoid Anandamide

PEA and its analogues can influence the metabolism of the endocannabinoid anandamide by inhibiting its uptake and hydrolysis. This interaction suggests a role for PEA as an 'entourage' compound, potentially enhancing the effects of anandamide without directly affecting cannabinoid receptors .

Vanilloid Receptor Activation and Anandamide Metabolism

PEA can potentiate the response of anandamide-induced vanilloid receptor activation and affect anandamide metabolism. This 'entourage' effect at vanilloid receptors indicates that PEA and other N-acyl ethanolamines could play a significant role in conditions such as severe inflammation .

Oxidative Damage and LDL

PEA can influence the oxidative modification of low-density lipoproteins (LDL), which is a key factor in atherogenesis. At physiologically relevant concentrations, PEA exhibits both antioxidative and pro-oxidative effects on LDL oxidation, suggesting a complex role in modulating oxidative stress .

Receptor Pharmacology and Drug Discovery

PEA's physiological effects, including glucose homeostasis and anti-inflammatory actions, are mediated through various receptors such as PPARα, TRPV1, GPR119, and GPR55. Understanding the receptor pharmacology of PEA is crucial for drug discovery and elucidating its pathophysiological functions .

Anti-Inflammatory and Antioxidant Properties

Derivatives of PEA have been evaluated for their anti-inflammatory and antioxidant properties. Some derivatives show promising biological activity, suggesting the potential for the development of new PEA-based therapeutics with improved biological properties .

Immune Response Regulation

PEA can modulate the immune response by affecting cytokine production and arachidonate release by mononuclear cells. This regulation may involve the activation of peripheral-type cannabinoid receptors and indicates that PEA and other fatty acid ethanolamides could participate in immune response regulation .

Synthesis and Properties

The synthesis of PEA and its diethanolamide derivative has been optimized, yielding high percentages of the target compounds. The properties of these compounds, such as surface tension, emulsifiability, and foaming ability, have been compared, providing insights into their potential applications .

科学研究应用

神经学和疼痛管理

棕榈油酰乙醇酰胺已广泛研究其在神经学中的作用,尤其是在周围神经性疼痛管理中的作用 . 它通过下调肥大细胞的活化来调节疼痛和神经炎症,肥大细胞是炎症反应中的关键参与者 . 这种化合物已显示出在减轻疼痛症状方面的潜力,例如痛觉过敏和痛觉过度,这些症状在神经性疼痛疾病中很常见 .

炎症控制

在炎症领域,棕榈油酰乙醇酰胺起着抗炎和免疫调节剂的作用 . 它靶向各种受体,包括PPARα,以调节炎症级联反应并调整免疫反应 . 这对于阿尔茨海默病、多发性硬化症和急性肺损伤等炎症起重要作用的疾病具有重要意义 .

脂质代谢

研究表明,棕榈油酰乙醇酰胺会影响脂质代谢。 它是内源性大麻素家族的一部分,并与在脂质和能量稳态调节中起作用的受体相互作用 . 这可能在代谢紊乱和肥胖管理中具有潜在的应用。

镇痛

棕榈油酰乙醇酰胺以其镇痛特性而闻名。 它在人类中被用于其抗炎和止痛作用,充当在炎症和神经退行性疾病期间按需产生的保护性介质,以对抗疼痛 .

药理学

在药理学中,棕榈油酰乙醇酰胺与多个分子靶标的相互作用在各种生理系统中提供了治疗益处。 它在疼痛管理和减少炎症方面的功效促成了针对一系列疾病的合作,并且它独立运行,并与其他化合物协同作用 .

皮肤科

棕榈油酰乙醇酰胺在皮肤科中具有应用,特别是对于湿疹等疾病。 它的抗炎特性可以提供症状缓解并改善皮肤健康

作用机制

Palmitoleoyl Ethanolamide (PEA) is an endogenous fatty acid amide that plays a significant role in various biological processes, including pain, inflammation, and lipid metabolism .

Target of Action

PEA’s primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α), and the cannabinoid-like G-coupled receptors GPR55 and GPR119 . PPAR-α is a nuclear receptor that regulates lipid metabolism and inflammation . GPR55 and GPR119 are involved in various physiological processes, including pain perception .

Mode of Action

PEA interacts with its targets to exert a variety of biological effects. It binds to PPAR-α, GPR55, and GPR119, leading to changes in the activity of these receptors . Although PEA lacks affinity for the cannabinoid receptors CB1 and CB2, it enhances anandamide activity through an "entourage effect" .

Biochemical Pathways

PEA’s interaction with its targets affects several biochemical pathways. It plays a central role in lipid metabolism and inflammation . PEA also inhibits the release of pro-inflammatory mediators from activated mast cells .

Pharmacokinetics

While PEA has been studied extensively for its anti-inflammatory and analgesic properties, little is known about its pharmacokinetic properties . Most research has focused on designing formulations to enhance its absorption and characterizing the enzymes involved in its metabolism .

Result of Action

PEA has anti-inflammatory, anti-allergic, neuroprotective, and analgesic activities . It blocks the release of pro-inflammatory mediators from activated mast cells and prevents the recruitment of activated mast cells at the site of nerve injury .

安全和危害

属性

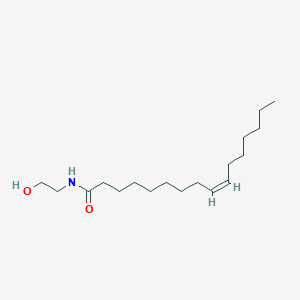

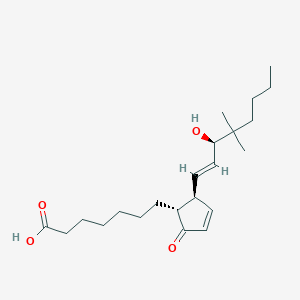

IUPAC Name |

(Z)-N-(2-hydroxyethyl)hexadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRLANWAASSSFV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50711250 | |

| Record name | Palmitoleoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoleoylethanolamde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

94421-67-7 | |

| Record name | (9Z)-N-(2-Hydroxyethyl)-9-hexadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitoleoylethanolamde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the physiological roles of PEA and similar compounds found in the human body?

A1: N-acylethanolamines (NAEs), including PEA, and primary fatty amides (PFAMs) are bioactive lipids that exhibit a range of physiological effects, potentially acting as neuromodulators. [] They are involved in various biological processes, including inflammation, pain perception, and neuroprotection.

Q2: Why is measuring PEA levels in cerebrospinal fluid (CSF) challenging?

A2: PEA and related compounds are present in extremely low concentrations (picomolar to nanomolar range) in biological fluids like CSF. [] This presents a significant analytical challenge, requiring highly sensitive techniques like Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS).

Q3: Can you describe a reliable method for quantifying PEA and other related lipids in CSF?

A3: A recent study developed a UHPLC–MS/MS method utilizing dynamic multiple reaction monitoring (dMRM) for the simultaneous quantification of 17 NAEs and PFAMs, including PEA, in human CSF samples. [] This method employed deuterated internal standards and optimized extraction procedures to achieve high sensitivity and accuracy.

Q4: Has PEA shown any therapeutic potential in preclinical models of disease?

A4: Yes, a study demonstrated that chronic administration of Cannabidiol (CBD), a compound known to influence endocannabinoid levels, led to an increase in lung levels of several endocannabinoids, including PEA, in a rat model of monocrotaline-induced pulmonary hypertension. [] This increase in PEA levels was associated with improvements in endothelial function and other disease-related parameters.

Q5: Are there any known variations in PEA levels in humans under different physiological conditions?

A5: Research indicates that touch massage can lead to alterations in the levels of various endocannabinoids and related lipids, including PEA, in blood plasma. [, ] This suggests a potential role of PEA in the physiological response to touch and its potential therapeutic implications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)